molecular formula C24H23ClN2O2 B2707070 N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941895-45-0

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide

Cat. No.: B2707070
CAS No.: 941895-45-0
M. Wt: 406.91
InChI Key: BFBQCGMULWXIBB-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a high-purity oxalamide-based chemical compound intended for research and development purposes. Compounds featuring the oxalamide (ethanediamide) functional group are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds and their ability to participate in hydrogen bonding, which can be critical for studying protein-ligand interactions. The 2-chlorobenzyl moiety is a common structural element in various pharmacologically active molecules, often influencing the compound's lipophilicity and binding affinity. Similarly, the 3,3-diphenylpropyl group can contribute to unique steric and electronic properties, making this compound a valuable intermediate for constructing more complex chemical entities. Researchers can utilize this product in areas such as inhibitor design, probe development for biological targets, and as a building block in organic synthesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2/c25-22-14-8-7-13-20(22)17-27-24(29)23(28)26-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBQCGMULWXIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the chlorobenzyl and diphenylpropyl precursors. These precursors are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorobenzyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Substituent Effects

The target compound’s structure aligns with oxalamides featuring aromatic and bulky alkyl/aryl groups. Key analogs and their substituents include:

Compound Name N1 Substituent N2 Substituent Key Structural Features Reference
N1-(4-Chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide (14) 4-Chlorophenyl Pyrrolidin-2-ylmethyl Chlorophenyl enhances lipophilicity; pyrrolidine introduces stereochemical complexity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Electron-withdrawing Cl/F groups improve metabolic stability; methoxy group modulates solubility
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy Adamantyl group increases rigidity and resistance to oxidation
N1-(Benzyloxy)-N2-(3-phenylpropyl)oxalamide (3) Benzyloxy 3-Phenylpropyl Benzyloxy and phenylpropyl enhance π-π stacking interactions

Key Observations :

  • Chlorobenzyl Groups : Present in the target compound and analogs like compound 10, these groups enhance lipophilicity and binding to hydrophobic pockets in proteins, as seen in HIV entry inhibitors .
  • Bulky Alkyl/Aryl Groups : The 3,3-diphenylpropyl group in the target compound parallels adamantyl (compound 10) and 3-phenylpropyl (compound 3) substituents, which improve metabolic stability and steric hindrance .

Key Observations :

  • Yield and Purity : The target compound’s synthesis would likely face challenges similar to compound 13 (low yield due to stereoisomerism) and compound 10 (multi-step purification).
  • Thermal Stability : High melting points (>210°C) in adamantyl-containing oxalamides (e.g., compound 10) suggest the target compound may exhibit similar stability .

Biological Activity

N1-(2-chlorobenzyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an oxalamide backbone with distinct substituents: a chlorobenzyl group and a diphenylpropyl group. Its IUPAC name is N'-[(2-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide, and it has a molecular formula of C18H19ClN2O3.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on human soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways. This interaction can lead to downstream effects on cellular processes such as proliferation and apoptosis.

Biological Activity

Research has indicated various biological activities associated with this compound:

  • Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Preliminary data show that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxalamide derivatives. The presence of the chlorobenzyl and diphenylpropyl groups significantly influences the compound's interaction with biological targets.

Substituent TypeEffect on Activity
ChlorobenzylEnhances binding affinity to enzyme targets
DiphenylpropylIncreases lipophilicity and cellular uptake

Case Studies

  • Inhibition of Human Soluble Epoxide Hydrolase (sEH) :
    • A study explored various oxalamide derivatives for their ability to inhibit sEH. This compound was among the most potent inhibitors identified, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Studies :
    • In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

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